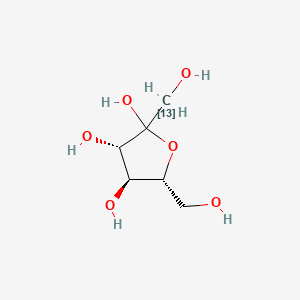
CID 16218674
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
CID 16218674 is a chemical compound with unique properties and applications in various fields. This compound has garnered attention due to its potential uses in scientific research, industry, and medicine. Understanding its synthesis, reactions, and applications can provide valuable insights into its significance.
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of CID 16218674 involves specific reaction conditions and reagents. The preparation methods typically include the use of cyclodextrins for the formation of inclusion complexes . These methods ensure the compound’s stability and enhance its properties for various applications.
Industrial Production Methods: Industrial production of this compound may involve large-scale synthesis techniques to meet the demand for its use in research and industry. The methods used in industrial production are designed to optimize yield and purity while maintaining cost-effectiveness.
Chemical Reactions Analysis
Types of Reactions: CID 16218674 undergoes various chemical reactions, including oxidation, reduction, and substitution reactions. These reactions are essential for modifying the compound’s properties and enhancing its applications.
Common Reagents and Conditions: The common reagents used in the reactions of this compound include oxidizing agents, reducing agents, and catalysts. The reaction conditions are carefully controlled to achieve the desired products and maintain the compound’s stability .
Major Products Formed: The major products formed from the reactions of this compound depend on the specific reagents and conditions used. These products are often utilized in further research and applications, highlighting the compound’s versatility.
Scientific Research Applications
CID 16218674 has a wide range of scientific research applications. It is used in chemistry for studying reaction mechanisms and developing new synthetic methods. In biology, it is employed in the study of molecular interactions and cellular processes. In medicine, this compound is investigated for its potential therapeutic effects and drug development. Additionally, it has industrial applications in the production of specialized materials and chemicals .
Mechanism of Action
The mechanism of action of CID 16218674 involves its interaction with specific molecular targets and pathways. The compound exerts its effects by binding to these targets and modulating their activity. This interaction can lead to various biological responses, making this compound a valuable tool in research and potential therapeutic applications .
Properties
Molecular Formula |
C42H56FeO2P2 |
|---|---|
Molecular Weight |
710.7 g/mol |
InChI |
InChI=1S/C37H51O2P2.C5H5.Fe/c1-25-21-32(22-26(2)36(25)38-6)41(33-23-27(3)37(39-7)28(4)24-33)35-20-14-19-34(35)29(5)40(30-15-10-8-11-16-30)31-17-12-9-13-18-31;1-2-4-5-3-1;/h14,19-24,29-31H,8-13,15-18H2,1-7H3;1-5H;/t29-;;/m1../s1 |
InChI Key |
QYTRSAIHSZHSTP-SYXKTQFYSA-N |
Isomeric SMILES |
CC1=CC(=CC(=C1OC)C)P([C]2[CH][CH][CH][C]2[C@@H](C)P(C3CCCCC3)C4CCCCC4)C5=CC(=C(C(=C5)C)OC)C.[CH]1[CH][CH][CH][CH]1.[Fe] |
Canonical SMILES |
CC1=CC(=CC(=C1OC)C)P([C]2[CH][CH][CH][C]2C(C)P(C3CCCCC3)C4CCCCC4)C5=CC(=C(C(=C5)C)OC)C.[CH]1[CH][CH][CH][CH]1.[Fe] |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.




![[(1S,2R,3S,4R)-3-(hydroxymethyl)-2-bicyclo[2.2.1]hept-5-enyl]methanol](/img/structure/B12062535.png)











